Cas no 745783-73-7 (Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]-)
![Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- structure](https://ja.kuujia.com/scimg/cas/745783-73-7x500.png)
Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- 化学的及び物理的性質
名前と識別子
-
- Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]-
- Benzene, 1-fluoro-4-[(1R)-1-isocyanatoethyl]- (9CI)
- AG-G-96590
- MUHCZVYPBWOTTJ-SSDOTTSWSA-N
- (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate, AldrichCPR
- AS-67575
- AKOS025295699
- (R)-(+)-1-(4-FLUOROPHENYL)ETHYL ISOCYANATE
- DTXSID60426969
- 745783-73-7
- 1-FLUORO-4-[(1R)-1-ISOCYANATOETHYL]BENZENE
- MFCD05664075
- 1-fluoro-4-[(1R)-1-isocyanatoethyl]-benzene
- SCHEMBL16034537
- (R)-1-fluoro-4-(1-isocyanatoethyl)benzene
- DB-273899
- BENZENE, 1-FLUORO-4-[(1R)-1-ISOCYANATOETHYL]-
-
- MDL: MFCD05664075
- インチ: InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
- InChIKey: MUHCZVYPBWOTTJ-SSDOTTSWSA-N
- SMILES: C[C@H](C1=CC=C(C=C1)F)N=C=O
計算された属性
- 精确分子量: 165.05900
- 同位素质量: 165.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 3.2
じっけんとくせい
- Refractive Index: 1.4940
- PSA: 29.43000
- LogP: 2.22250
- 敏感性: Moisture Sensitive
Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB181088-1 g |
(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate, 95%; . |
745783-73-7 | 95% | 1 g |
€120.40 | 2023-07-20 | |
abcr | AB181088-1g |
(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate, 95%; . |
745783-73-7 | 95% | 1g |
€120.40 | 2025-02-18 | |
eNovation Chemicals LLC | D769106-1g |
Benzene, 1-fluoro-4-[(1R)-1-isocyanatoethyl]- (9CI) |
745783-73-7 | 95% | 1g |
$260 | 2023-09-04 |
Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]-に関する追加情報
Introduction to Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- (CAS No. 745783-73-7)
Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]-, identified by its CAS number 745783-73-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable intermediate in the synthesis of various bioactive agents. The presence of both a fluoro substituent and an isocyanatoethyl group imparts distinct reactivity and potential applications in drug development.
The chemical structure of Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- features a benzene ring core, which is a common motif in many pharmacologically active compounds. The introduction of a fluoro atom at the 1-position and an isocyanatoethyl group at the 4-position creates a molecule with enhanced electronic and steric properties. These modifications can influence the compound's solubility, metabolic stability, and interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of fluorinated compounds due to their favorable pharmacokinetic profiles and improved binding affinities. The fluorine atom can modulate the electronic properties of adjacent atoms, leading to enhanced potency and selectivity. Similarly, the isocyanatoethyl group is known for its ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial for the synthesis of more complex molecules.
The synthesis of Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- involves sophisticated organic transformations that require precise control over reaction conditions. The stereochemistry of the molecule, particularly the (1R) configuration at the isocyanatoethyl group, is critical for its biological activity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary techniques, have been employed to achieve high enantioselectivity in the synthesis process. These approaches ensure that the final product possesses the desired stereochemical purity, which is essential for its intended applications.
Recent research has highlighted the potential of Benzene derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that fluorinated benzene compounds can exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The combination of a fluoro substituent and an isocyanatoethyl group may enhance the molecule's ability to interact with biological targets, leading to novel therapeutic interventions.
The use of computational modeling and molecular dynamics simulations has further advanced our understanding of how Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- interacts with biological systems. These tools have enabled researchers to predict binding affinities, identify potential drug candidates, and optimize molecular structures for improved efficacy. By integrating experimental data with computational approaches, scientists can accelerate the discovery process and develop more effective treatments for a wide range of diseases.
In conclusion, Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]- (CAS No. 745783-73-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in the discovery of new therapeutic agents that address unmet medical needs.
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